Methyl 3-aminopropanoate CAS number
Methyl 3-aminopropanoate CAS number
An In-depth Technical Guide on Methyl 3-aminopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-aminopropanoate, a versatile building block in organic synthesis. The compound is most commonly handled as its hydrochloride salt due to its enhanced stability and ease of use as a crystalline solid. This document covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in research and drug development.
Chemical Identity
Methyl 3-aminopropanoate is the methyl ester of the non-essential amino acid β-alanine. It is identified by two primary CAS numbers depending on whether it is in its free base form or its more common hydrochloride salt form.
| Identifier | Methyl 3-aminopropanoate (Free Base) | Methyl 3-aminopropanoate Hydrochloride |
| CAS Number | 4138-35-6[1][2] | 3196-73-4[3][4][5] |
| Synonyms | 3-Aminopropionic acid methyl ester, βAla-OMe[1] | β-Alanine methyl ester hydrochloride, Methyl beta-alanate HCl[4][5] |
| Molecular Formula | C₄H₉NO₂[1] | C₄H₁₀ClNO₂[3][5] |
| Molecular Weight | 103.12 g/mol [6] | 139.58 g/mol [3][5] |
| InChIKey | UZCXPYDBYUEZCV-UHFFFAOYSA-N[2] | XPGRZDJXVKFLHQ-UHFFFAOYSA-N[5] |
| Canonical SMILES | COC(=O)CCN[1] | COC(=O)CCN.Cl[5] |
| PubChem CID | 192794 | 2734767[7] |
Physicochemical Properties
A summary of the key physical and chemical properties for both the free base and the hydrochloride salt is presented below. The hydrochloride salt is typically a white to off-white crystalline powder.[8]
| Property | Value | Form |
| Appearance | Colorless to pale yellow liquid[1] | Free Base |
| White to off-white crystalline powder[8] | Hydrochloride Salt | |
| Melting Point | 103-104 °C[9] | Hydrochloride Salt |
| Boiling Point | 48 °C @ 0.12 Torr[9] | Free Base |
| Solubility | Soluble in polar solvents like water and alcohols.[1] | Both |
Synthesis and Purification
Methyl 3-aminopropanoate hydrochloride is commonly synthesized via the Fischer esterification of β-alanine using methanol (B129727) in the presence of an acid catalyst.[10] Thionyl chloride (SOCl₂) is a highly effective reagent as it reacts with methanol to generate HCl in situ, which serves as the catalyst and also forms the final hydrochloride salt.[10][11]
Logical Workflow for Synthesis
Caption: Synthesis workflow for Methyl 3-aminopropanoate Hydrochloride.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol details the synthesis of Methyl 3-aminopropanoate hydrochloride from β-alanine using thionyl chloride and methanol.[11]
Materials:
-
β-Alanine
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)[10]
-
Round-bottom flask
-
Constant-pressure dropping funnel with drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 60 mL of anhydrous methanol. Place the flask in an ice bath to cool.
-
Catalyst Addition: While stirring, slowly add 4 mL of thionyl chloride (SOCl₂) dropwise from a constant-pressure dropping funnel. Ensure the setup allows for off-gas to be safely vented or absorbed (e.g., with a NaOH solution).[11]
-
Initial Stirring: Stir the resulting acidic methanol solution in the ice bath for 1 hour.
-
Reactant Addition: Add 8 mmol of β-alanine to the mixture. Remove the flask from the ice bath and continue stirring at room temperature for 30 minutes.[11]
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 66°C) for 6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the β-alanine starting material is consumed.[11]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent (methanol) and any volatile byproducts using a rotary evaporator. The remaining solid is the final product, Methyl 3-aminopropanoate hydrochloride. The yield is typically high to quantitative.[10][11]
-
Purification (Optional): If necessary, the product can be further purified by recrystallization, often from a methanol/ether solvent system.[8]
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of analytical techniques.
General Analytical Workflow
Caption: General analytical workflow for the characterization of a synthesized compound.
Spectroscopic Data
The following table summarizes typical NMR spectral data for Methyl 3-aminopropanoate hydrochloride, which is crucial for structural confirmation.[12]
| Spectrum | Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| ¹H NMR | -NH ₃⁺ | ~8.27 | broad singlet | 3H |
| -OCH ₃ | ~3.77 | singlet | 3H | |
| -CH ₂-NH₃⁺ | ~3.39 | triplet | 2H | |
| -C(=O)-CH ₂- | ~2.95 | triplet | 2H | |
| ¹³C NMR | C =O (Ester Carbonyl) | ~171.0 | - | - |
| -OC H₃ (Methoxy) | ~52.5 | - | - | |
| -C H₂-NH₃⁺ | ~34.8 | - | - | |
| -C(=O)-C H₂- | ~31.1 | - | - |
Note: Chemical shifts are approximate and can vary based on the deuterated solvent and spectrometer frequency. The ¹H NMR data shown was reported in Chloroform-d (CDCl₃) at 500 MHz.[12][13]
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of Methyl 3-aminopropanoate hydrochloride.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) inside a clean NMR tube.[12]
-
Ensure complete dissolution, using gentle vortexing if necessary.
Data Acquisition (400 MHz Spectrometer Example):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.[12]
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: ≥1024 scans.[12]
-
Applications in Research and Drug Development
Methyl 3-aminopropanoate hydrochloride is not known for its own pharmacological activity.[8] Instead, its value lies in its role as a versatile synthetic precursor and building block in medicinal chemistry.[8][14]
Key Applications:
-
Scaffold Elaboration: The primary amine provides a reactive site for amide bond formation, allowing for the extension of molecular structures.[14]
-
Peptidomimetic Design: As a β-amino acid ester, it is incorporated into peptide chains to create peptidomimetics. Peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation, a highly desirable trait for therapeutic peptides.[15]
-
Linker Chemistry: The flexible three-carbon backbone is useful as a linker to connect two pharmacophores, which is a key strategy in designing molecules like PROTACs (proteolysis-targeting chimeras).[14]
-
Precursor to Bioactive Molecules: While indirect, derivatives of β-alanine are found in the structures of complex natural products, including certain histone deacetylase (HDAC) inhibitors, which are investigated as anti-cancer agents.[14]
-
Proteomics Research: The compound and its derivatives are also utilized as biochemical reagents in the field of proteomics.[4][16]
Role as a Versatile Building Block
Caption: Logical relationships of Methyl 3-aminopropanoate as a building block.
Safety and Handling
Methyl 3-aminopropanoate hydrochloride is classified as an irritant.[8] Standard laboratory safety precautions should be strictly followed.
GHS Hazard Information: [5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17]
-
Avoid breathing dust.
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water.[17]
-
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7]
References
- 1. CAS 4138-35-6: Methyl 3-aminopropanoate | CymitQuimica [cymitquimica.com]
- 2. methyl 3-aminopropanoate | 4138-35-6 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4138-35-6|Methyl 3-aminopropanoate|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 3-aminopropanoate [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
- 11. Methyl 3-aminopropionate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. fishersci.com [fishersci.com]
